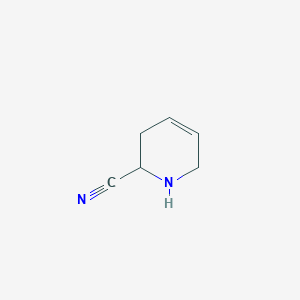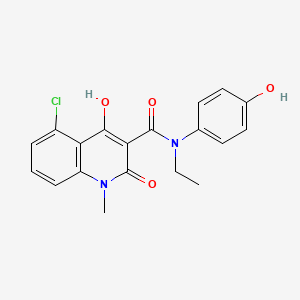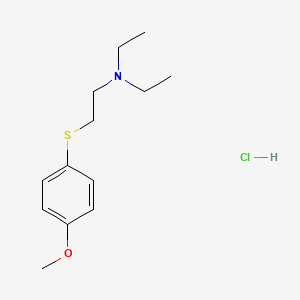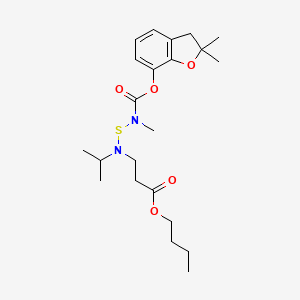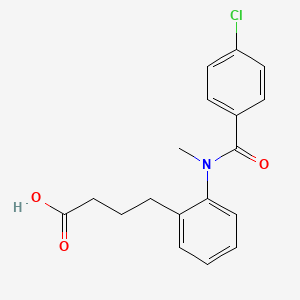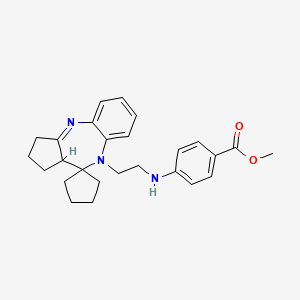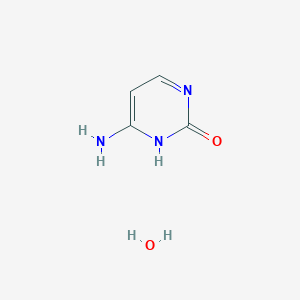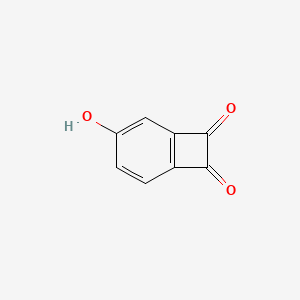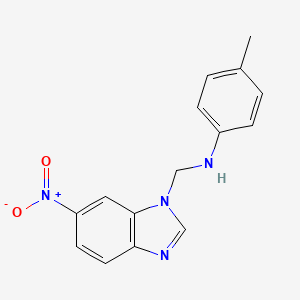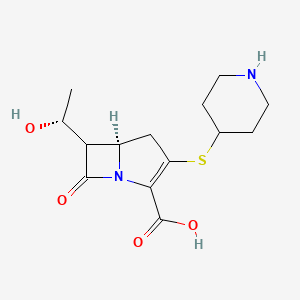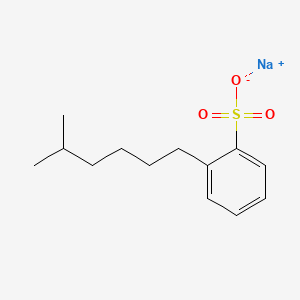
3-Desfluoro,-4-Fluoro-Safinamide Mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro safinamide is a derivative of safinamide, a compound primarily used in the treatment of Parkinson’s disease. It is an oral α-aminoamide derivative with both dopaminergic and non-dopaminergic properties. The dopaminergic properties are due to its selective and reversible inhibition of monoamine oxidase B, while the non-dopaminergic properties are attributed to its ability to block voltage-sensitive sodium and calcium channels and inhibit glutamate release .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro safinamide involves several steps, starting from commercially available starting materials. The key steps include:
Nucleophilic substitution: Introduction of the fluoro group into the safinamide structure.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity
Industrial Production Methods: Industrial production of 4-Fluoro safinamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yield.
Quality control: Rigorous testing to ensure the purity and potency of the final product.
Scalability: Optimization of reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro safinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives .
Applications De Recherche Scientifique
4-Fluoro safinamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the properties of safinamide.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.
Medicine: Explored as a potential treatment for neurological disorders beyond Parkinson’s disease, such as epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mécanisme D'action
4-Fluoro safinamide can be compared with other similar compounds, such as:
Safinamide: The parent compound, which lacks the fluoro substitution.
Rasagiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A selective monoamine oxidase B inhibitor with similar therapeutic applications.
Uniqueness: The presence of the fluoro group in 4-Fluoro safinamide may enhance its pharmacokinetic properties, such as increased metabolic stability and improved blood-brain barrier penetration, compared to its non-fluorinated counterparts .
Comparaison Avec Des Composés Similaires
- Safinamide
- Rasagiline
- Selegiline
Propriétés
Numéro CAS |
202825-43-2 |
|---|---|
Formule moléculaire |
C17H19FN2O2 |
Poids moléculaire |
302.34 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(4-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-4-8-16(9-5-13)22-11-14-2-6-15(18)7-3-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 |
Clé InChI |
KAWCXZXQTSSDOQ-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
SMILES canonique |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


